molecular formula C12H11NO3 B8388575 3-(2-Methyl-oxazol-4-yl)-benzoic acid methyl ester

3-(2-Methyl-oxazol-4-yl)-benzoic acid methyl ester

Cat. No. B8388575
M. Wt: 217.22 g/mol
InChI Key: JEQKIZSBVJVZGD-UHFFFAOYSA-N
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Patent
US06544985B2

Procedure details

A solution of 3-(2-methyl-oxazol-4-yl)-benzoic acid (1.42 g) in a mixture of MeOH (30 mL) and 4NHCl/Et2O (6 mL) was heated to 40° C. for 4 h. The solution was evaporated in vacuum and the residual oil was stirred with H2O (30 mL), the pH of the mixture being set to about 6 by the addition of sat. NaHCO3 solution. The precipitate was isolated by filtration to give 3-(2-methyl-oxazol-4-yl)-benzoic acid methyl ester (1.18 g) as light-brown solid,
Name
3-(2-methyl-oxazol-4-yl)-benzoic acid
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=2)[C:10]([OH:12])=[O:11])[N:6]=1.[CH3:16]COCC>CO>[CH3:16][O:11][C:10](=[O:12])[C:9]1[CH:13]=[CH:14][CH:15]=[C:7]([C:5]2[N:6]=[C:2]([CH3:1])[O:3][CH:4]=2)[CH:8]=1

Inputs

Step One
Name
3-(2-methyl-oxazol-4-yl)-benzoic acid
Quantity
1.42 g
Type
reactant
Smiles
CC=1OC=C(N1)C=1C=C(C(=O)O)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the residual oil was stirred with H2O (30 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuum
ADDITION
Type
ADDITION
Details
the pH of the mixture being set to about 6 by the addition of sat. NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)C=1N=C(OC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.